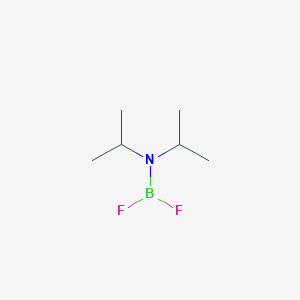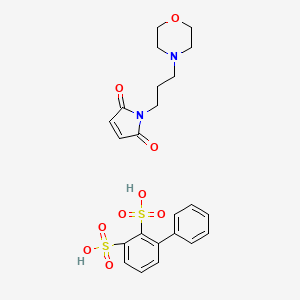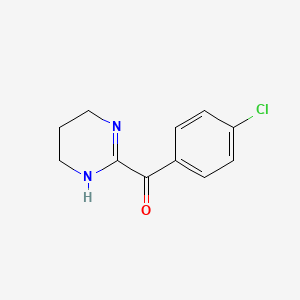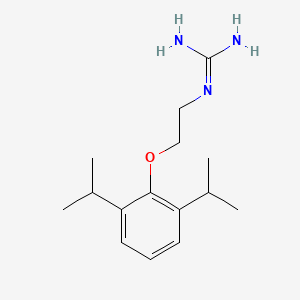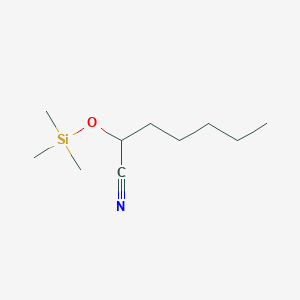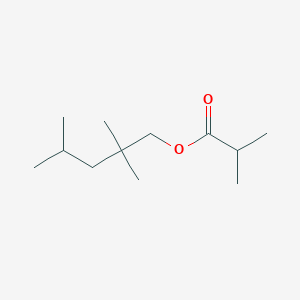
2,2,4-Trimethylpentyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylpentyl 2-methylpropanoate typically involves the esterification of isobutyric acid with 2,2,4-trimethylpentane-1,3-diol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state, and the product is purified using distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethylpentyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the alcohol and acid components.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol and acid components.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,2,4-Trimethylpentyl 2-methylpropanoate finds applications in several fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and plasticizers .
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpentyl 2-methylpropanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
- 2,4,4-Trimethyl-1,3-pentanediol 1-isobutyrate
- 2-methylpropanoic acid 3-hydroxy-2,4,4-trimethylpentyl ester
- 3-Hydroxy-2,2,4-trimethylpentyl ester of isobutanoic acid
Comparison: 2,2,4-Trimethylpentyl 2-methylpropanoate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly versatile in various applications. Its stability and reactivity profile also make it a preferred choice in industrial processes compared to its analogs .
Properties
CAS No. |
36679-74-0 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2,2,4-trimethylpentyl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-9(2)7-12(5,6)8-14-11(13)10(3)4/h9-10H,7-8H2,1-6H3 |
InChI Key |
BEOXQMJRQFNOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)COC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
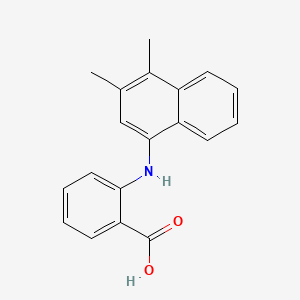


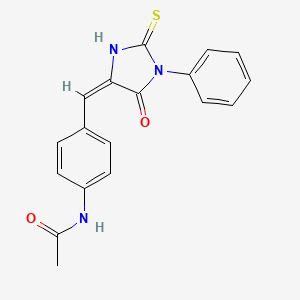
![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
